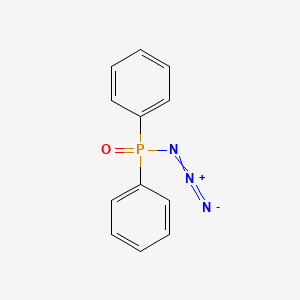
DIPHENYLPHOSPHINYL AZIDE
Cat. No. B1619184
Key on ui cas rn:
4129-17-3
M. Wt: 243.2 g/mol
InChI Key: MKRTXPORKIRPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04092466
Procedure details


Following a previously [Paciorek et al, Inorg. Nucl. Chem. Letters, 2, 39 (1966)] developed procedure, diphenylphosphinyl chloride (14.87 g, 62.86mmol) was introduced into a tube (in the inert atmosphere enclosure). Trimethylsilyl azide (10.45 g, 90.69 mmol) was then condensed onto this material on a vacuum line at liquid nitrogen temperature. The tube was sealed in vacuo and heated at 60° C for 48 hr. Thereafter, it was cooled, opened to a vacuum system and the volatiles were collected in a liquid nitrogen trap (originally without pumping at room temperature, finally with pumping at 70° C). The total time required to remove the volatiles (excess (CH3)3SiN3 and the by-product (CH3)3SiCl) was 16 hr. A quantitative yield of pure diphenylphosphinyl azide was realized.


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([P:7](Cl)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([N:20]=[N+:21]=[N-:22])(C)C>>[C:1]1([P:7]([N:20]=[N+:21]=[N-:22])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)N=[N+]=[N-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced into a tube (in the inert atmosphere enclosure)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed onto this material on a vacuum line at liquid nitrogen temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, it was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were collected in a liquid nitrogen trap (originally
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without pumping at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with pumping at 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the volatiles (excess (CH3)3SiN3
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
